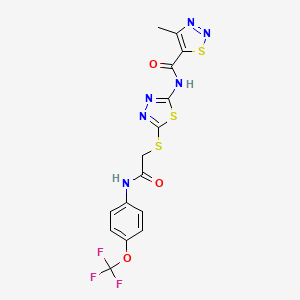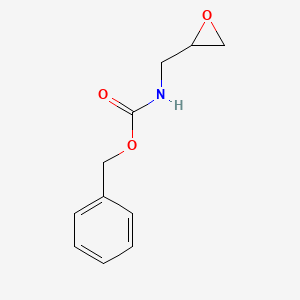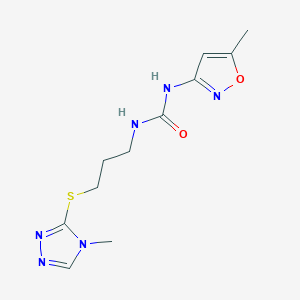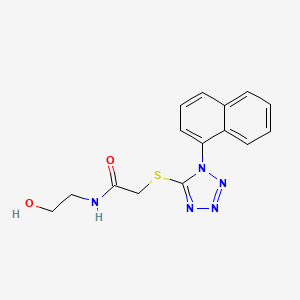![molecular formula C13H7ClF3N3S B2420317 2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile CAS No. 339096-97-8](/img/structure/B2420317.png)
2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile (CBT-TFM-PCN) is a small molecule that has been studied for its potential applications in the fields of organic synthesis and biomedical research. CBT-TFM-PCN is a promising compound due to its unique structural features, which allow it to interact with a variety of molecules and proteins. In addition, CBT-TFM-PCN has recently been used in the development of new therapeutic agents for the treatment of cancer and other diseases.
Applications De Recherche Scientifique
Spectroscopic and Molecular Analysis
The compound has been the subject of spectroscopic investigation using techniques like FT-IR and FT-Raman. Studies have focused on its vibrational spectral analysis and molecular structure, using computational methods like density functional theory for equilibrium geometry and wave number computations. Such analysis is crucial for understanding the compound's stability, molecular interactions, and potential nonlinear optical behavior, as well as electrophilic and nucleophilic properties (Alzoman et al., 2015).
Potential Chemotherapeutic Applications
There is research indicating that derivatives of this compound might exhibit inhibitory activity against GPb, suggesting potential applications as anti-diabetic compounds. Molecular docking studies support these findings, which are important for exploring new avenues in chemotherapeutic treatments (Fatmah A. M. Al-Omary et al., 2015).
Cytotoxic Activity Studies
Studies on similar derivatives have been conducted to assess cytotoxic activity against various cell lines, including Human umbilical vein endothelial cells (HUVEC) and different cancer cell lines. Such studies are crucial for understanding the potential of these compounds in cancer treatment and their effects on normal and cancerous cells (Stolarczyk et al., 2018).
Structural Insights as Inhibitors
Research includes the structural characterization of related dihydropyrimidine derivatives as potential inhibitors of enzymes like dihydrofolate reductase. X-ray diffraction analysis and molecular docking simulations are used to assess their inhibitory potential, which is significant for drug development and understanding molecular interactions with target enzymes (Al-Wahaibi et al., 2021).
Molecular Docking and Nonlinear Optical Properties
Further research includes molecular docking studies to identify binding sites and interactions with substrates, which are important for drug design. Nonlinear optical properties of these compounds have also been reported, providing insights into their potential applications in various fields (Haress et al., 2015).
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(trifluoromethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3S/c14-10-3-1-8(2-4-10)7-21-12-19-6-9(5-18)11(20-12)13(15,16)17/h1-4,6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZHPTOIFDAPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(F)(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(4-Ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2420237.png)
![2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine](/img/structure/B2420238.png)



![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2420247.png)
![2-(benzylthio)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420248.png)

![(3Ar,7aS)-5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine](/img/structure/B2420252.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2420253.png)

![1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole](/img/structure/B2420256.png)